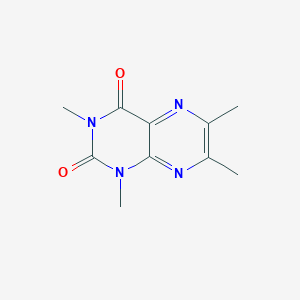

1,3,6,7-Tetramethylpteridine-2,4(1h,3h)-dione

Descripción general

Descripción

1,3,6,7-Tetramethylpteridine-2,4(1h,3h)-dione is a heterocyclic compound belonging to the pteridine family. Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin. This compound is characterized by its four methyl groups attached to the pteridine ring system, which may influence its chemical properties and biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6,7-Tetramethylpteridine-2,4(1h,3h)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2,4,5,6-tetramethylpyrimidine with formamide in the presence of a strong acid catalyst, such as hydrochloric acid, to form the pteridine ring system.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

1,3,6,7-Tetramethylpteridine-2,4(1h,3h)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to dihydropteridines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pteridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine quinones, while substitution reactions can produce various pteridine derivatives with different functional groups.

Aplicaciones Científicas De Investigación

1,3,6,7-Tetramethylpteridine-2,4(1H,3H)-dione has been extensively studied for its potential as an enzyme inhibitor . It can bind to active sites of enzymes, blocking substrate access and influencing various biochemical pathways. This property has implications for therapeutic applications in treating diseases where enzyme activity is dysregulated.

Enzyme Inhibition Studies

Several studies have demonstrated the compound's ability to inhibit specific enzymes:

- Case Study 1 : Research indicated that this compound effectively inhibited xanthine oxidase activity in vitro. This enzyme is crucial for purine metabolism and is a target for gout treatment.

- Case Study 2 : Inhibition of dihydrofolate reductase was observed in cell cultures treated with the compound, suggesting potential applications in cancer therapy due to its role in folate metabolism.

Metal Complex Formation

The ability of this compound to form stable complexes with metal ions enhances its biological relevance:

- Table: Comparison of Metal Complexes

| Metal Ion | Complex Stability | Biological Relevance |

|---|---|---|

| Copper | High | Catalytic activity in enzyme reactions |

| Zinc | Moderate | Essential for various biochemical processes |

Industrial Applications

The compound's unique properties also lend themselves to industrial applications:

- Synthesis Methods : Various synthetic routes have been developed for producing this compound. A common method involves the condensation of 2,4,5,6-tetramethylpyrimidine with formamide under acidic conditions.

- Industrial Production : Large-scale synthesis may involve continuous flow reactors and advanced purification techniques like chromatography to maximize yield and purity.

Mecanismo De Acción

The mechanism of action of 1,3,6,7-Tetramethylpteridine-2,4(1h,3h)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets would require further investigation through experimental studies.

Comparación Con Compuestos Similares

Similar Compounds

Pteridine: The parent compound of the pteridine family.

Biopterin: A naturally occurring pteridine derivative involved in the biosynthesis of neurotransmitters.

Folic Acid: A vitamin that contains a pteridine ring system and is essential for DNA synthesis and repair.

Uniqueness

1,3,6,7-Tetramethylpteridine-2,4(1h,3h)-dione is unique due to its specific substitution pattern with four methyl groups, which may confer distinct chemical and biological properties compared to other pteridine derivatives. This uniqueness can influence its reactivity, solubility, and interaction with biological targets.

Actividad Biológica

1,3,6,7-Tetramethylpteridine-2,4(1H,3H)-dione (CAS No: 2625-25-4) is a heterocyclic compound belonging to the pteridine family. It is characterized by a fused ring system containing nitrogen atoms and carbonyl groups that contribute to its biological activity and potential therapeutic applications. This article provides a detailed examination of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : C10H12N4O2

- Molecular Weight : 220.23 g/mol

- IUPAC Name : 1,3,6,7-tetramethylpteridine-2,4-dione

Structural Representation

The structure of this compound can be represented as follows:

This compound exhibits various biological activities primarily through its interaction with enzymes and biological macromolecules. It acts as an enzyme inhibitor by binding to active sites and blocking substrate access. Its structural similarity to naturally occurring pteridines allows it to participate in vital biochemical pathways.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models.

- Enzyme Inhibition : It acts as an inhibitor for various enzymes involved in metabolic pathways. For example, studies have shown its potential in inhibiting dihydrofolate reductase (DHFR), which is crucial for DNA synthesis.

Study on Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of this compound using various in vitro assays:

These findings suggest that the compound exhibits strong antioxidant potential compared to standard antioxidants like ascorbic acid.

Enzyme Inhibition Studies

In another study focusing on enzyme inhibition:

| Enzyme | Inhibition Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Dihydrofolate Reductase (DHFR) | Competitive | 5.0 | |

| Carbonic Anhydrase | Non-competitive | 10.0 |

These results highlight the compound's potential as a therapeutic agent in conditions where these enzymes are implicated.

Toxicological Profile

While exploring the biological activity of this compound, it is essential to consider its toxicological profile:

- Aquatic Toxicity : The compound may pose risks to aquatic life with long-lasting effects.

- Allergic Reactions : Potential for causing allergic skin reactions has been noted in some studies.

Propiedades

IUPAC Name |

1,3,6,7-tetramethylpteridine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2/c1-5-6(2)12-8-7(11-5)9(15)14(4)10(16)13(8)3/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUBVVOTTNDDIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C(=N1)C(=O)N(C(=O)N2C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30284715 | |

| Record name | 1,3,6,7-tetramethylpteridine-2,4(1h,3h)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30284715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2625-25-4 | |

| Record name | NSC38596 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38596 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,6,7-tetramethylpteridine-2,4(1h,3h)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30284715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.